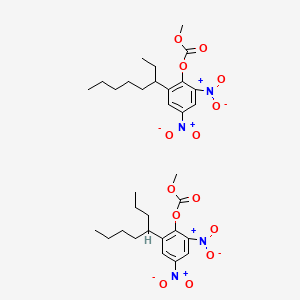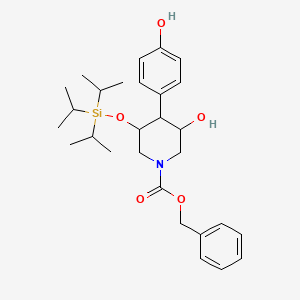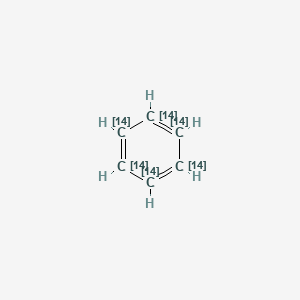
Benzene,labeled withcarbon-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene labeled with carbon-14 is a compound where one or more carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. Carbon-14 is a naturally occurring radioactive isotope of carbon-12, with a half-life of 5730 years. This isotope emits low-energy beta-particle radiation, making it a valuable tool for tracing and studying the fate of organic molecules in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene labeled with carbon-14 typically involves the condensation of acetylene labeled with carbon-14. One method involves passing acetylene labeled with carbon-14, diluted with steam, through a tube containing porcelain beads at high temperatures (around 740°C). This process results in the formation of benzene labeled with carbon-14 with a yield of approximately 30% .
Industrial Production Methods: Industrial production of benzene labeled with carbon-14 follows similar synthetic routes but on a larger scale. The process involves the preparation of acetylene labeled with carbon-14 from barium carbonate labeled with carbon-14, followed by its condensation to form benzene labeled with carbon-14 .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene labeled with carbon-14 undergoes various chemical reactions, including:
Substitution Reactions: Benzene labeled with carbon-14 can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation Reactions: Benzene labeled with carbon-14 can be oxidized to form phenol, benzoic acid, and other derivatives.
Reduction Reactions: Benzene labeled with carbon-14 can be reduced to form cyclohexane labeled with carbon-14.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Concentrated sulfuric acid.
Halogenation: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromic acid.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products:
Nitration: Nitrobenzene labeled with carbon-14.
Sulfonation: Benzene sulfonic acid labeled with carbon-14.
Halogenation: Chlorobenzene or bromobenzene labeled with carbon-14.
Oxidation: Phenol, benzoic acid labeled with carbon-14.
Reduction: Cyclohexane labeled with carbon-14.
Wissenschaftliche Forschungsanwendungen
Benzene labeled with carbon-14 has numerous applications in scientific research:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and fate of benzene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Wirkmechanismus
The mechanism of action of benzene labeled with carbon-14 involves its incorporation into various molecular pathways, allowing researchers to trace its movement and transformation. The beta-particle radiation emitted by carbon-14 enables the detection and quantification of the labeled benzene in different systems. This property is particularly useful in studying metabolic pathways, environmental fate, and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- Toluene labeled with carbon-14
- Phenol labeled with carbon-14
- Aniline labeled with carbon-14
- Naphthalene labeled with carbon-14
Comparison: Benzene labeled with carbon-14 is unique due to its simple aromatic structure, making it a versatile tracer in various studies. Compared to other labeled compounds, benzene labeled with carbon-14 is often preferred for its stability and well-understood chemistry. Toluene, phenol, and aniline labeled with carbon-14 are also used in similar applications but may offer different reactivity and properties based on their functional groups .
Eigenschaften
CAS-Nummer |
82049-87-4 |
|---|---|
Molekularformel |
C6H6 |
Molekulargewicht |
90.067 g/mol |
IUPAC-Name |
(1,2,3,4,5,6-14C6)cyclohexatriene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+2,2+2,3+2,4+2,5+2,6+2 |
InChI-Schlüssel |
UHOVQNZJYSORNB-YROCTSJKSA-N |
Isomerische SMILES |
[14CH]1=[14CH][14CH]=[14CH][14CH]=[14CH]1 |
Kanonische SMILES |
C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



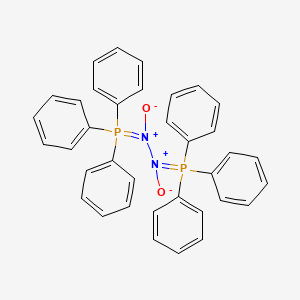

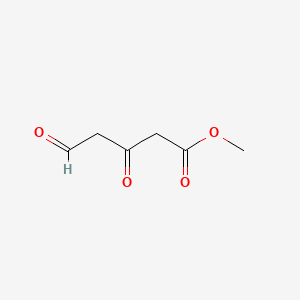
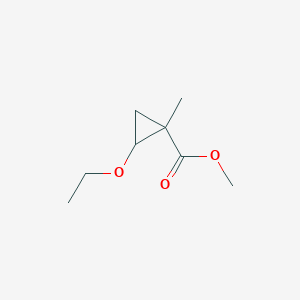
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
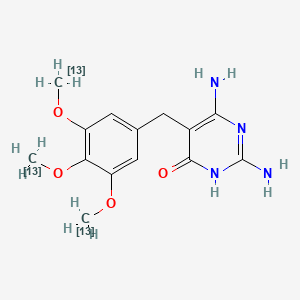

![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)

